Tofacitinib has been used in the treatment of various autoimmune diseases and inflammatory conditions . It is the first Janus kinase inhibitor approved by the United States Food and Drug Administration to manage rheumatoid arthritis, psoriatic arthritis, ulcerative colitis, and polyarticular course juvenile idiopathic arthritis . It also exhibits favorable efficacy in treating other autoimmune diseases, such as alopecia areata, atopic dermatitis, vitiligo, dermatomyositis, and inflammatory skin conditions . Tofacitinib-loaded nanosystems can be developed for injections to target the desired tissues, such as rheumatoid arthritis lesions and inflamed joints .
Tofacitinib has shown efficacy in the treatment of rheumatoid arthritis . It is an oral Janus kinase inhibitor that modulates the signaling of cytokines integral to lymphocyte activation, proliferation, and function . This results in suppression of multiple elements of the immune response, which is beneficial in managing rheumatoid arthritis .
Tofacitinib has been studied in clinical trials for the prevention of organ transplant rejection . It selectively inhibits Janus-associated tyrosine kinases JAK1 and JAK3, which are integral to lymphocyte activation, proliferation, and function . This modulation of the immune response can help prevent organ transplant rejection .
Tofacitinib has been used in the treatment of psoriasis . It is an oral small molecule that inhibits JAK/STAT pathway, which is then unable to upregulate the pro-inflammatory genes implicated in psoriasis . Data from phase II and III trials reveal that tofacitinib is a well-tolerated treatment for moderate-to-severe chronic plaque psoriasis with sustained efficacy for up to 2 years .
Tofacitinib has shown promise in the treatment of bullous disease . It is an oral Janus kinase inhibitor that inhibits the JAK/STAT pathway, which is involved in transmitting extracellular signals received from transmembrane receptors directly to target gene promoters in the nucleus . This modulation of the immune response can help manage bullous disease .
Tofacitinib has been used in the treatment of dermatomyositis . It is an oral Janus kinase inhibitor that inhibits the JAK/STAT pathway, which is involved in transmitting extracellular signals received from transmembrane receptors directly to target gene promoters in the nucleus . This modulation of the immune response can help manage dermatomyositis .
Tofacitinib has shown promise in the treatment of alopecia areata . It is an oral Janus kinase inhibitor that inhibits the JAK/STAT pathway, which is involved in transmitting extracellular signals received from transmembrane receptors directly to target gene promoters in the nucleus . This modulation of the immune response can help manage alopecia areata .
Tofacitinib has been used in the treatment of atopic dermatitis . It is an oral Janus kinase inhibitor that inhibits the JAK/STAT pathway, which is involved in transmitting extracellular signals received from transmembrane receptors directly to target gene promoters in the nucleus . This modulation of the immune response can help manage atopic dermatitis .
Tofacitinib has shown efficacy in the treatment of vitiligo . It is an oral Janus kinase inhibitor that inhibits the JAK/STAT pathway, which is involved in transmitting extracellular signals received from transmembrane receptors directly to target gene promoters in the nucleus . This modulation of the immune response can help manage vitiligo .
Tofacitinib has been used in the treatment of scleroderma . It is an oral Janus kinase inhibitor that inhibits the JAK/STAT pathway, which is involved in transmitting extracellular signals received from transmembrane receptors directly to target gene promoters in the nucleus . This modulation of the immune response can help manage scleroderma .
Tofacitinib has shown promise in the treatment of Takayasu’s arteritis . It is an oral Janus kinase inhibitor that inhibits the JAK/STAT pathway, which is involved in transmitting extracellular signals received from transmembrane receptors directly to target gene promoters in the nucleus . This modulation of the immune response can help manage Takayasu’s arteritis .
Tofacitinib has been used in the treatment of Behçet’s disease . It is an oral Janus kinase inhibitor that inhibits the JAK/STAT pathway, which is involved in transmitting extracellular signals received from transmembrane receptors directly to target gene promoters in the nucleus . This modulation of the immune response can help manage Behçet’s disease .
Tofacitinib has been used in the treatment of ulcerative colitis . It is an oral Janus kinase inhibitor that inhibits the JAK/STAT pathway, which is involved in transmitting extracellular signals received from transmembrane receptors directly to target gene promoters in the nucleus . This modulation of the immune response can help manage ulcerative colitis .
Tofacitinib has shown promise in the treatment of polyarticular course juvenile idiopathic arthritis . It is an oral Janus kinase inhibitor that inhibits the JAK/STAT pathway, which is involved in transmitting extracellular signals received from transmembrane receptors directly to target gene promoters in the nucleus . This modulation of the immune response can help manage polyarticular course juvenile idiopathic arthritis .
Tofacitinib has been used in the treatment of inflammatory skin conditions . It is an oral Janus kinase inhibitor that inhibits the JAK/STAT pathway, which is involved in transmitting extracellular signals received from transmembrane receptors directly to target gene promoters in the nucleus . This modulation of the immune response can help manage inflammatory skin conditions .
Tofacitinib has shown efficacy in the treatment of moderate to severe rheumatoid arthritis . It is an oral JAK inhibitor that has been recently approved by US FDA to treat moderate to severe RA . The delivery of tofacitinib to specific inflammation site at joint via topical route using nanoformulations helps in managing the potential adverse effects .
Tofacitinib has been used in the treatment of synovitis . It is a selective small-molecule inhibitor of JAK3 and JAK1, and tyrosine kinase (TYK2) to a lesser extent . Importantly, tofacitinib can also modulate T-cell activation, synovitis, and structural joint damage .
Tofacitinib has shown promise in the treatment of structural joint damage . It is a selective small-molecule inhibitor of JAK3 and JAK1, and tyrosine kinase (TYK2) to a lesser extent . Importantly, tofacitinib can also modulate T-cell activation, synovitis, and structural joint damage .
Tofacitinib is a medication classified as a Janus kinase inhibitor, primarily used to treat autoimmune conditions such as rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, and ulcerative colitis. It works by selectively inhibiting Janus kinase 1 and Janus kinase 3 enzymes, which play a critical role in the JAK-STAT signaling pathway involved in immune response and inflammation. Tofacitinib is marketed under various brand names, including Xeljanz and Jaquinus, and was first approved by the FDA in 2012 for clinical use .
Tofacitinib's chemical structure is characterized by its pyrrolopyrimidine backbone. The compound's formula is , with a molar mass of approximately 312.377 g/mol. The synthesis of tofacitinib involves several key reactions, including:
Tofacitinib exerts its therapeutic effects by blocking the JAK-STAT signaling pathway, which is vital for transducing signals from cytokines involved in immune and inflammatory responses. By inhibiting Janus kinases, tofacitinib reduces the phosphorylation of signal transducers and activators of transcription (STATs), leading to diminished inflammatory gene expression. This mechanism results in reduced symptoms of autoimmune diseases and improved patient outcomes .
The synthesis of tofacitinib involves several complex steps:
Tofacitinib is primarily used in clinical settings for:
Tofacitinib has been studied for its interactions with various drugs and biological systems:
Tofacitinib belongs to a class of drugs known as Janus kinase inhibitors. Other similar compounds include:
Compound Name | Mechanism of Action | Indications | Unique Features |
---|---|---|---|
Baricitinib | Janus kinase 1 and 2 inhibitor | Rheumatoid arthritis | Approved for COVID-19 treatment |
Upadacitinib | Selective Janus kinase 1 inhibitor | Rheumatoid arthritis | Higher selectivity for Janus kinase 1 |
Filgotinib | Janus kinase 1 inhibitor | Rheumatoid arthritis | Oral administration |
Uniqueness of Tofacitinib:
Tofacitinib's unique profile lies in its dual inhibition of both Janus kinase 1 and Janus kinase 3, which provides a broader anti-inflammatory effect compared to other selective inhibitors that target only one subtype. This characteristic enhances its therapeutic efficacy across various autoimmune diseases while maintaining a manageable safety profile .
Acute Toxic;Irritant;Health Hazard